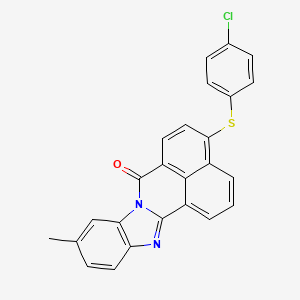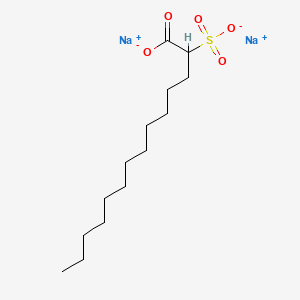
Disodium 2-sulfomyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-sulfomyristate is a chemical compound with the molecular formula C14H27Na2O5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in both industrial and consumer products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 2-sulfomyristate can be synthesized through the sulfonation of myristic acid (tetradecanoic acid) with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:
Sulfonation: Myristic acid reacts with chlorosulfonic acid to form 2-sulfomyristic acid.
Neutralization: The 2-sulfomyristic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where myristic acid and chlorosulfonic acid are mixed under controlled conditions. The resulting product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain the desired surfactant.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-sulfomyristate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to myristic acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Myristic acid.
Substitution: Various substituted myristic acid derivatives.
Aplicaciones Científicas De Investigación
Disodium 2-sulfomyristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.
Mecanismo De Acción
The primary mechanism of action of disodium 2-sulfomyristate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of liquids, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, enhancing the uptake of various substances.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 2-sulfolaurate: Similar in structure but with a shorter carbon chain.
Disodium 2-sulfopalmitate: Similar but with a longer carbon chain.
Sodium dodecyl sulfate: A widely used surfactant with a similar sulfonate group but different overall structure.
Uniqueness
Disodium 2-sulfomyristate is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications compared to its shorter or longer chain counterparts.
Propiedades
Número CAS |
5802-92-6 |
|---|---|
Fórmula molecular |
C14H26Na2O5S |
Peso molecular |
352.40 g/mol |
Nombre IUPAC |
disodium;2-sulfonatotetradecanoate |
InChI |
InChI=1S/C14H28O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(15)16)20(17,18)19;;/h13H,2-12H2,1H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 |
Clave InChI |
RPGKLNKOOWHYNZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


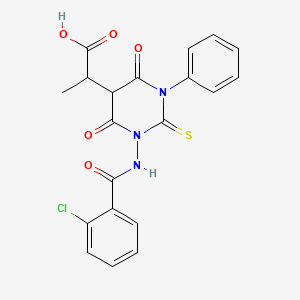
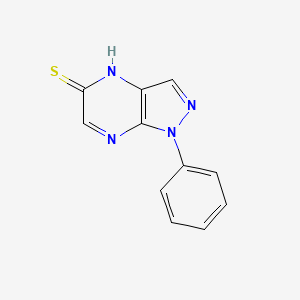
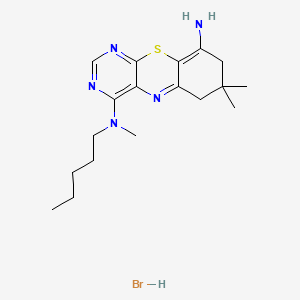
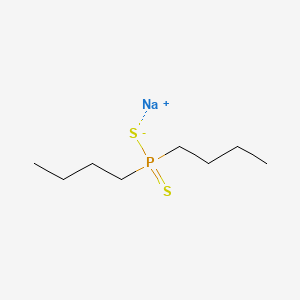
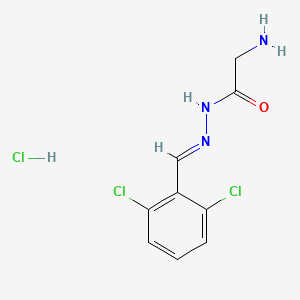




![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)


